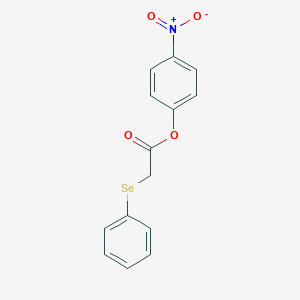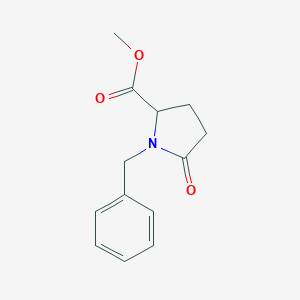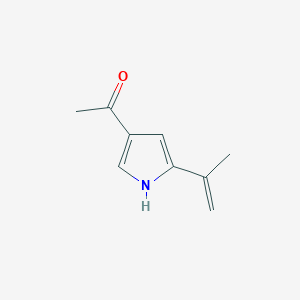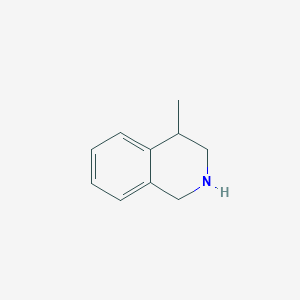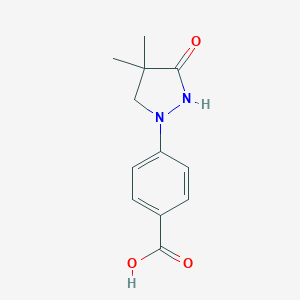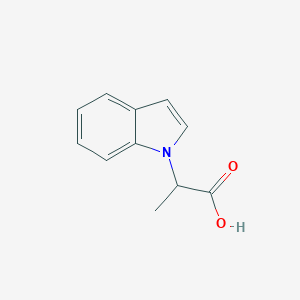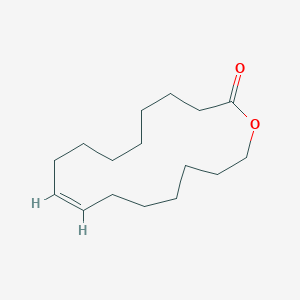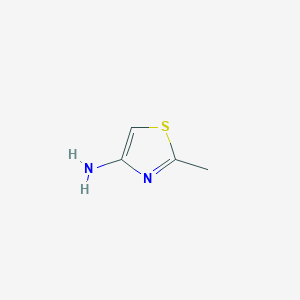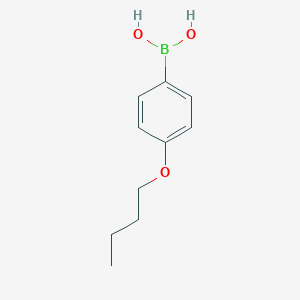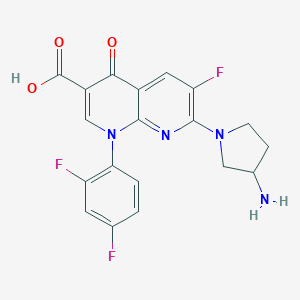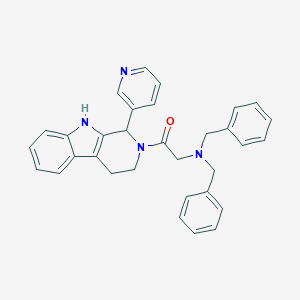
2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that belongs to the class of indole alkaloids. It has shown promising results in scientific research studies, especially in the areas of cancer treatment and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to their death.
Efectos Bioquímicos Y Fisiológicos
2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to their death. Additionally, this compound has been found to have neuroprotective effects and can prevent the death of neurons in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for cancer research. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole. One of the most promising directions is to further investigate its potential in cancer treatment. Studies can focus on optimizing its use in combination with other anticancer drugs to enhance its effectiveness. Additionally, further research can be conducted to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, this compound can also be investigated for its potential in treating other diseases such as neurodegenerative diseases.
In conclusion, 2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a promising compound that has shown potential in various scientific research studies. Its potential applications in cancer treatment and neurodegenerative diseases make it a valuable compound for future research.
Métodos De Síntesis
The synthesis of 2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the condensation of 3-pyridinecarboxaldehyde and tryptamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with dibenzylamine and acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole has shown potential in various scientific research studies. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells.
Propiedades
Número CAS |
110785-21-2 |
|---|---|
Nombre del producto |
2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole |
Fórmula molecular |
C32H30N4O |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
2-(dibenzylamino)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C32H30N4O/c37-30(23-35(21-24-10-3-1-4-11-24)22-25-12-5-2-6-13-25)36-19-17-28-27-15-7-8-16-29(27)34-31(28)32(36)26-14-9-18-33-20-26/h1-16,18,20,32,34H,17,19,21-23H2 |
Clave InChI |
DGCBXFMNTWSXAW-UHFFFAOYSA-N |
SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)CN(CC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES canónico |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)CN(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Sinónimos |
2-((Dibenzylamino)acetyl)-1-(3-pyridyl)-1,2,3,4-tetrahydro-beta-carbol ine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



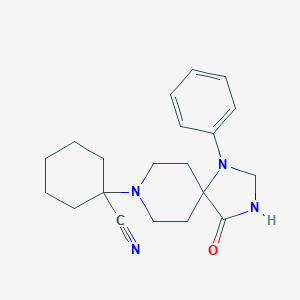
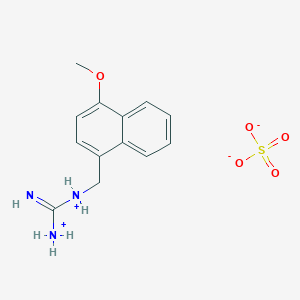
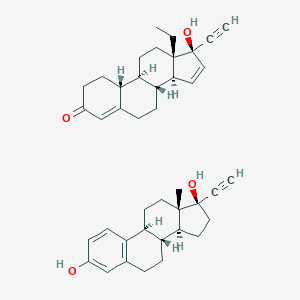
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
